molecular formula C14H17F3 B14231471 [5-Methyl-3-(trifluoromethyl)hex-1-en-3-yl]benzene CAS No. 821799-66-0

[5-Methyl-3-(trifluoromethyl)hex-1-en-3-yl]benzene

Katalognummer: B14231471
CAS-Nummer: 821799-66-0
Molekulargewicht: 242.28 g/mol
InChI-Schlüssel: HXUTUGAMTHRIBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[5-Methyl-3-(trifluoromethyl)hex-1-en-3-yl]benzene is an organic compound characterized by the presence of a trifluoromethyl group and a hex-1-en-3-yl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [5-Methyl-3-(trifluoromethyl)hex-1-en-3-yl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and trifluoromethylated alkenes.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Industrial Production Methods: Industrial production methods may include large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

[5-Methyl-3-(trifluoromethyl)hex-1-en-3-yl]benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions where functional groups on the benzene ring are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas, catalytic conditions.

    Substitution: Halogens, alkylating agents, various solvents and catalysts.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of halogenated or alkylated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

[5-Methyl-3-(trifluoromethyl)hex-1-en-3-yl]benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Wirkmechanismus

The mechanism of action of [5-Methyl-3-(trifluoromethyl)hex-1-en-3-yl]benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonyl chloride: A compound with a trifluoromethyl group attached to a benzene ring, used in organic synthesis.

    5-Methyl-3-(trifluoromethyl)-1-benzofuran: A structurally similar compound with a benzofuran ring instead of a benzene ring.

Uniqueness

[5-Methyl-3-(trifluoromethyl)hex-1-en-3-yl]benzene is unique due to the presence of both a trifluoromethyl group and a hex-1-en-3-yl group, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

821799-66-0

Molekularformel

C14H17F3

Molekulargewicht

242.28 g/mol

IUPAC-Name

[5-methyl-3-(trifluoromethyl)hex-1-en-3-yl]benzene

InChI

InChI=1S/C14H17F3/c1-4-13(10-11(2)3,14(15,16)17)12-8-6-5-7-9-12/h4-9,11H,1,10H2,2-3H3

InChI-Schlüssel

HXUTUGAMTHRIBT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(C=C)(C1=CC=CC=C1)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.